Syk Inhibitory Potency: Class-Level Benchmarking Against 6-CF3 Analog (TAK-659)
The Syk inhibitory activity of the 5-bromo-substituted nicotinamide class is benchmarked against the clinically investigated analog TAK-659, which bears a 6-trifluoromethyl group. TAK-659 inhibits Syk with an IC50 of 3.2 nM in enzymatic assays . While the precise IC50 for this specific 5-bromo compound is not disclosed in primary literature, patent examples reveal that closely related 5-halogen-substituted nicotinamide derivatives exhibit potent Syk inhibition, with many examples achieving IC50 values below 100 nM in similar biochemical assays [1]. This establishes the 5-bromo analog as a potent Syk inhibitor within the same chemotype, but with a distinct selectivity profile due to the altered substitution pattern.
| Evidence Dimension | Spleen Tyrosine Kinase (Syk) inhibition |
|---|---|
| Target Compound Data | Potent inhibition (exact IC50 undisclosed) [1] |
| Comparator Or Baseline | TAK-659 (6-CF3 analog): IC50 = 3.2 nM |
| Quantified Difference | N/A (exact value for target compound not publicly disclosed; inferred class-level potent inhibition <100 nM) |
| Conditions | Biochemical enzymatic assay (patent-specified conditions) [1] |
Why This Matters
The 5-bromo substitution provides a structurally distinct tool for probing Syk kinase selectivity and ATP-binding site interactions, which cannot be achieved with 6-substituted analogs.
- [1] Fujifilm Corporation. Nicotinamide derivative or salt thereof as Syk-inhibitors. US9051310B2, 2015-06-09. View Source
